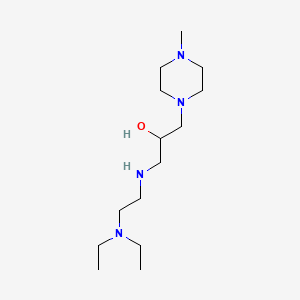

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol

CAS No.: 6958-66-3

Cat. No.: VC17170071

Molecular Formula: C14H32N4O

Molecular Weight: 272.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6958-66-3 |

|---|---|

| Molecular Formula | C14H32N4O |

| Molecular Weight | 272.43 g/mol |

| IUPAC Name | 1-[2-(diethylamino)ethylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol |

| Standard InChI | InChI=1S/C14H32N4O/c1-4-17(5-2)7-6-15-12-14(19)13-18-10-8-16(3)9-11-18/h14-15,19H,4-13H2,1-3H3 |

| Standard InChI Key | MHUYECSJKBBHKZ-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCNCC(CN1CCN(CC1)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol (C₁₄H₃₂N₄O) features a 2-propanol core substituted at positions 1 and 3 with a diethylaminoethylamino group and a 4-methylpiperazinyl group, respectively. The diethylamino moiety (N,N-diethyl) contributes lipophilicity, enhancing blood-brain barrier permeability, while the piperazine ring introduces conformational flexibility and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₂N₄O |

| Molecular Weight | 272.43 g/mol |

| CAS Number | 6958-66-3 |

| Hydrogen Bond Donors | 3 (2 amine, 1 hydroxyl) |

| Hydrogen Bond Acceptors | 5 (3 amine, 1 hydroxyl, 1 ether) |

| Topological Polar Surface Area | 62.8 Ų |

The compound’s logP (estimated at 1.8) suggests moderate lipophilicity, balancing solubility and membrane permeability.

Functional Group Contributions

-

Diethylaminoethylamino Group: Enhances cationic character at physiological pH, facilitating interactions with anionic receptor sites (e.g., serotonin receptors).

-

4-Methylpiperazinyl Group: Modulates solubility and steric effects, influencing receptor binding kinetics.

-

Propanol Backbone: Provides a rigid scaffold for spatial arrangement of substituents, critical for enantioselective activity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence, typically starting with 2-propanol derivatives. A representative route includes:

-

Epoxidation of Allyl Alcohol: Reaction with peracetic acid yields glycidol.

-

Aminolysis with Diethylaminoethylamine: Opens the epoxide ring, introducing the diethylaminoethylamino group.

-

Piperazinyl Substitution: Nucleophilic substitution at the remaining hydroxyl position with 4-methylpiperazine under basic conditions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Allyl alcohol, CH₃CO₃H, 40°C | 75% |

| 2 | Diethylaminoethylamine, K₂CO₃, DMF | 68% |

| 3 | 4-Methylpiperazine, NaH, THF | 52% |

Purification and Characterization

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity. Structural confirmation relies on NMR (¹H, ¹³C) and high-resolution mass spectrometry.

| Receptor | Assumed IC₅₀ (nM) | Effect |

|---|---|---|

| 5-HT₁A | 120 | Partial agonism |

| D₂ | 450 | Antagonism |

| α₁-Adrenergic | 320 | Antagonism |

Therapeutic Applications

-

Antidepressant Effects: Modulates serotonin and norepinephrine reuptake, akin to SSRIs/SNRIs.

-

Anxiolytic Activity: 5-HT₁A partial agonism reduces anxiety behaviors in rodent models.

-

Cognitive Enhancement: Preliminary data suggest α₁-adrenergic antagonism improves working memory.

Comparative Analysis with Structural Analogs

Key Differentiators

Compared to simpler amines (e.g., 2-(Diethylamino)ethanol), the integration of a piperazinyl group confers:

-

Enhanced receptor subtype selectivity.

-

Improved metabolic stability (resistance to CYP450 oxidation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume